molecular formula C4H2BrLiS B13734870 3-Bromo-2-lithiothiophene

3-Bromo-2-lithiothiophene

Cat. No.: B13734870
M. Wt: 169.0 g/mol
InChI Key: SOEATDJIKPDPQY-UHFFFAOYSA-N
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Description

3-Bromo-2-lithiothiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The compound is characterized by the presence of both bromine and lithium atoms attached to the thiophene ring, making it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-lithiothiophene typically involves a halogen dance reaction. This reaction is initiated by the treatment of 2-bromo-3-lithiothiophene with a strong base such as lithium diisopropylamide (LDA). The reaction proceeds through a metal-halogen exchange mechanism, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-lithiothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Lithium Diisopropylamide (LDA): Used for the initial lithiation step.

    Electrophiles: Such as alkyl halides, acyl chlorides, and boronic acids for substitution reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products:

Scientific Research Applications

3-Bromo-2-lithiothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-lithiothiophene involves its ability to undergo metal-halogen exchange reactions. The lithium atom in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. This property is exploited in various synthetic transformations to create complex molecular architectures .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-lithiothiophene is unique due to the presence of both bromine and lithium atoms, which allows for versatile reactivity in organic synthesis. Its ability to undergo metal-halogen exchange reactions makes it a valuable intermediate for the construction of complex molecules .

Properties

Molecular Formula

C4H2BrLiS

Molecular Weight

169.0 g/mol

IUPAC Name

lithium;3-bromo-2H-thiophen-2-ide

InChI

InChI=1S/C4H2BrS.Li/c5-4-1-2-6-3-4;/h1-2H;/q-1;+1

InChI Key

SOEATDJIKPDPQY-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CS[C-]=C1Br

Origin of Product

United States

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